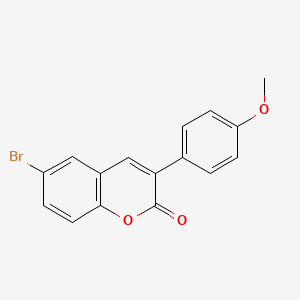

6-溴-3-(4-甲氧基苯基)-2H-色烯-2-酮

描述

Synthesis Analysis

The synthesis of compounds similar to 6-bromo-3-(4-methoxyphenyl)-2H-chromen-2-one often involves regioselective Wittig reactions, one-step processes that allow for the efficient introduction of substituents onto the chromene backbone. For instance, compounds with related structures have been synthesized through one-step regioselective Wittig reactions starting from substituted 1,2-naphthoquinones, adopting specific conformations beneficial for further reactions or applications (da Silva et al., 2007).

Molecular Structure Analysis

The molecular structure of chromen-2-one derivatives is characterized by specific conformational features. For example, certain derivatives exhibit flattened boat or envelope conformations of the six-membered carbocyclic ring, with significant orthogonality between substituent phenyl rings and the chromene moiety, indicating a degree of spatial arrangement that could influence the chemical reactivity and interaction of the molecule (Inglebert et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of 6-bromo-3-(4-methoxyphenyl)-2H-chromen-2-one and its analogs involves photo-reorganization, where exposure to UV light can lead to the formation of complex pentacyclic structures or rearranged chromen-ones. This reactivity is influenced by the structure of substituent groups, such as alkoxy groups, which can affect the yield and type of products formed during the photo-reorganization process (Dalai et al., 2017).

科学研究应用

合成与表征

铃木偶联和内酯化顺序:一系列苯并[c]色烯-6-酮(包括与 6-溴-3-(4-甲氧基苯基)-2H-色烯-2-酮在结构上相关的化合物)已使用铃木偶联和内酯化顺序合成。离子液体的使用在合成中显示出有希望的结果,即使在千克级规模上也证明了其有效性 (Kemperman 等人,2006)。

抗肿瘤剂的合成:6-溴-3-(4-甲氧基苯基)-2H-色烯-2-酮的类似物(例如 BENC-511)已被合成,并发现对各种肿瘤细胞系表现出有效的抗增殖活性,显示出作为抗肿瘤剂的潜力 (尹等人,2013)。

生物活性

抗微生物和抗炎作用:已经从天然来源中分离出诸如 6-甲氧基-3,3-二甲基-3H-苯并[f]色烯之类的化合物,并据报道具有抗微生物和抗炎作用 (刘等人,2008)。

GPR35 激动剂:6-溴-8-(4-甲氧基苯甲酰胺)-4-氧代-4H-色烯-2-羧酸(6-溴-3-(4-甲氧基苯基)-2H-色烯-2-酮的衍生物)已被确定为 G 蛋白偶联孤儿受体 GPR35 的有效激动剂,表明其在药理学和药物开发中的潜在作用 (Funke 等人,2013)。

光伏和光化学应用

染料敏化太阳能电池:与 6-溴-3-(4-甲氧基苯基)-2H-色烯-2-酮密切相关的色烯-2-酮基有机染料已被研究其在染料敏化太阳能电池中的潜在应用。研究表明,结构修饰可以增强光捕获和电子注入能力,从而提高光电转换效率 (Gad 等人,2020)。

- ensus.app/papers/phototransformation-3alkoxychromenones-khanna/dd93a07624575d50adb573000f8cc2e6/?utm_source=chatgpt)。

抗菌和酶抑制

抗菌活性:对 6-溴-3-(4-甲氧基苯基)-2H-色烯-2-酮的各种衍生物的研究显示出对革兰氏阳性菌和革兰氏阴性菌均具有显着的抗菌活性。这表明在开发新的抗菌剂方面具有潜在的应用 (Abdel-Aziem 等人,2021)。

抑制胆碱酯酶和 β-分泌酶活性:结构与 6-溴-3-(4-甲氧基苯基)-2H-色烯-2-酮相关的 7-取代 6-碘-3-O-黄酮醇苷已被评估其对胆碱酯酶和 β-分泌酶活性的抑制作用,表明在神经退行性疾病的治疗应用中具有潜力 (Agbo 等人,2019)。

作用机制

Target of Action

It is a derivative of quinolone , a class of compounds known to inhibit the enzyme DNA gyrase . DNA gyrase is an essential enzyme involved in DNA replication, and its inhibition can lead to the prevention of bacterial growth .

Mode of Action

As a quinolone derivative , it may interact with its target, DNA gyrase, leading to the inhibition of DNA replication. This interaction could result in the prevention of bacterial growth .

Biochemical Pathways

As a quinolone derivative , it is likely to affect the DNA replication pathway by inhibiting the activity of DNA gyrase . The downstream effects of this inhibition could include the prevention of bacterial growth .

Result of Action

As a quinolone derivative , its action could result in the inhibition of DNA gyrase, leading to the prevention of bacterial growth .

属性

IUPAC Name |

6-bromo-3-(4-methoxyphenyl)chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrO3/c1-19-13-5-2-10(3-6-13)14-9-11-8-12(17)4-7-15(11)20-16(14)18/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRERDDJDCLQSIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC3=C(C=CC(=C3)Br)OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[5-(ethylthio)-2-thienyl]carbonyl}-3-azepanamine hydrochloride](/img/structure/B5509465.png)

![8-[3-(benzylthio)propanoyl]-2-ethyl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5509467.png)

![4-[(diethylamino)sulfonyl]-N-propyl-2-thiophenecarboxamide](/img/structure/B5509483.png)

![2-[2-oxo-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]dec-8-yl]acetamide](/img/structure/B5509496.png)

![2-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]thio}-5,6-dimethyl-1H-benzimidazole](/img/structure/B5509503.png)

![5-ethyl-7-(2-phenylmorpholin-4-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5509504.png)

![4-[(2-chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde oxime](/img/structure/B5509529.png)

![2-chloro-N'-[4-(1,3-dihydro-2H-isoindol-2-yl)benzylidene]benzohydrazide](/img/structure/B5509539.png)

![4-[4-(4-ethoxybenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5509545.png)

![3-allyl-1-({5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methyl)piperidine-3-carboxylic acid](/img/structure/B5509546.png)